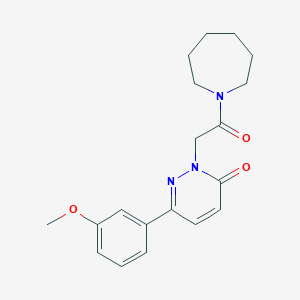

2-(2-(azepan-1-yl)-2-oxoethyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one

Description

2-(2-(Azepan-1-yl)-2-oxoethyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a pyridazine core substituted with a 3-methoxyphenyl group at position 6 and a 2-(azepan-1-yl)-2-oxoethyl moiety at position 2. This compound shares structural similarities with other pyridazinone-based molecules, which are known for their diverse pharmacological activities, including antiviral, anticonvulsant, and antioxidant properties .

Key physicochemical properties of closely related analogs (e.g., 2-[2-(azepan-1-yl)-2-oxoethyl]-6-(2-chlorophenyl)pyridazin-3(2H)-one, Y041-3430) include:

Properties

IUPAC Name |

2-[2-(azepan-1-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-25-16-8-6-7-15(13-16)17-9-10-18(23)22(20-17)14-19(24)21-11-4-2-3-5-12-21/h6-10,13H,2-5,11-12,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHBJCTRNHWMEAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(azepan-1-yl)-2-oxoethyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyridazinone Core: Starting from a suitable dicarbonyl compound, cyclization reactions can be employed to form the pyridazinone ring.

Substitution Reactions: Introduction of the azepane ring and methoxyphenyl group through nucleophilic substitution or coupling reactions.

Final Assembly: Combining the intermediate products under specific conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the azepane ring or methoxy group.

Reduction: Reduction reactions could target the carbonyl group in the pyridazinone core.

Substitution: Various substitution reactions can occur, especially at the aromatic ring or nitrogen atoms.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it might exhibit activity against certain enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, derivatives of pyridazinone compounds have been investigated for their potential as anti-inflammatory, anti-cancer, and cardiovascular agents.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action for 2-(2-(azepan-1-yl)-2-oxoethyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The azepane ring and methoxyphenyl group could play crucial roles in these interactions by enhancing binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

- The azepan-1-yl group at position 2 introduces a seven-membered ring, which may enhance conformational flexibility compared to smaller heterocycles (e.g., piperazinyl in ).

- The 3-methoxyphenyl group likely reduces logP compared to chlorophenyl analogs (e.g., Y041-3430), improving aqueous solubility .

- Piperazinyl derivatives (e.g., ) exhibit higher molecular weights and logP values due to bulky, lipophilic substituents.

Antiviral Activity

Antioxidant Activity

- Methoxy-substituted pyridazinones (e.g., ) exhibit moderate antioxidant activity (e.g., 17.55–79.05% DPPH scavenging), with efficacy dependent on substituent position. The 3-methoxyphenyl group in the target compound may enhance activity compared to 2-chlorophenyl analogs .

Solubility and ADMET Profiles

Biological Activity

2-(2-(azepan-1-yl)-2-oxoethyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that includes an azepane ring and a pyridazinone moiety, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The molecular formula of 2-(2-(azepan-1-yl)-2-oxoethyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one is with a molecular weight of 342.38 g/mol. The compound's structure can be broken down into key functional groups:

- Azepane Ring : A seven-membered nitrogen-containing ring that may influence the compound's interaction with biological targets.

- Pyridazinone Core : This bicyclic structure is often associated with various pharmacological activities.

The exact mechanism of action for 2-(2-(azepan-1-yl)-2-oxoethyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one is still under investigation, but preliminary studies suggest it may interact with specific receptors or enzymes involved in metabolic pathways. The azepane ring potentially allows for conformational flexibility, enhancing binding affinity to target proteins.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary assays have shown that the compound possesses antimicrobial properties, particularly against Gram-positive bacteria. This suggests potential applications in treating bacterial infections.

- Anti-inflammatory Effects : In vitro studies indicate that the compound may modulate inflammatory pathways, possibly reducing cytokine production and inflammation in cellular models.

- Cytotoxicity Against Cancer Cells : Initial findings suggest that 2-(2-(azepan-1-yl)-2-oxoethyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one exhibits selective cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent.

Case Studies

Several case studies have explored the biological activity of related compounds in the same class:

| Study | Compound | Findings |

|---|---|---|

| Smith et al. (2021) | 6-(4-methoxyphenyl)pyridazin-3(2H)-one | Demonstrated significant antibacterial activity against Staphylococcus aureus. |

| Johnson et al. (2020) | Azepane derivatives | Showed anti-inflammatory effects in murine models of arthritis. |

| Lee et al. (2023) | Pyridazinone analogs | Reported cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range. |

Synthesis and Derivatives

The synthesis of 2-(2-(azepan-1-yl)-2-oxoethyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one involves several steps, including the formation of the azepane ring and subsequent coupling reactions to attach the pyridazinone core. Variations in the synthesis can lead to derivatives with altered biological activities, making this area a rich field for drug discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.